molecular formula C22H29N7O5 B1679871 Puromycin CAS No. 53-79-2

Puromycin

Cat. No. B1679871
CAS RN: 53-79-2
M. Wt: 471.5 g/mol
InChI Key: RXWNCPJZOCPEPQ-NVWDDTSBSA-N
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Description

Puromycin is a naturally occurring aminonucleoside antibiotic that inhibits protein synthesis . It is derived from the Streptomyces alboniger bacterium . It is most commonly known as a selection marker for cell lines genetically engineered to express a resistance transgene .


Synthesis Analysis

Puromycin is produced by Streptomyces alboniger, a gram-positive actinomycete, through a series of enzymatic reactions starting from adenosine triphosphate (ATP) .


Molecular Structure Analysis

Structurally, puromycin resembles the 3’ end of aminoacylated tRNA (aa-tRNA), with a modified adenosine base covalently linked to a tyrosine amino acid . The major difference lies in the nature of the bond between the amino acid and the ribose—a labile ester in aa-tRNA versus a stable peptide bond in puromycin .


Physical And Chemical Properties Analysis

Puromycin has a molecular formula of C22H29N7O5 and a molar mass of 471.50956 .

Scientific Research Applications

Puromycin as a Tool in Ribosome Function Studies and Biotechnology Puromycin, a naturally occurring aminonucleoside antibiotic, is pivotal in studies involving ribosome function due to its ability to inhibit protein synthesis. It achieves this by incorporating into the C-terminus of elongating nascent chains during translation, causing premature termination. In biotechnology, puromycin is utilized as a selection marker in cell lines genetically engineered for resistance transgene expression. Its unique structure, resembling the 3′ end of aminoacylated tRNAs, allows for various chemical modifications, enhancing its utility in probing protein synthesis across model systems like cultured cells and whole animals. Modified puromycin derivatives, equipped with functionalities like biotin or fluorophores, aid in advanced methodologies such as fluorescence microscopy detection and affinity purification. These tools have significantly advanced the understanding of protein synthesis regulation and its dysregulation in various biological and pathological processes (Aviner, 2020).

Puromycin Analogs in Ribosome Interface Targeting Puromycin analogs, specifically designed to interact with proteins associated with ribosomes, offer a unique approach to studying the mechanism of protein synthesis and monitoring ribosome activity. These analogs, through their efficient interaction with ribosome-associated proteins, facilitate the direct mapping of small molecule-protein interactions in living cells. This capability is instrumental in identifying key proteins involved in translation and RNA processing, thereby opening new avenues for understanding translational control mechanisms (Kandala et al., 2019).

Puromycin in Protein Research Technologies Puromycin's properties are leveraged in novel protein research technologies. It competitively incorporates against aminoacyl tRNA on the ribosome, enabling the linkage of desired molecules to proteins. This property has led to the development of technologies such as screening displays, fluorescence labeling, affinity purification, and protein chips. These advancements have significantly contributed to the fields of proteomics and molecular biology (Tabuchi, 2003).

Photocaged Puromycin in Translation Monitoring The design of photocaged puromycin derivatives, such as NVOC-puromycin, allows for the spatiotemporal monitoring of translation. These compounds, activated by UV illumination, are initially non-toxic and do not affect translation. Upon activation, they exhibit cytotoxic activity and inhibit translation, enabling the detection of newly translated proteins with high spatiotemporal resolution. This technology has significant implications in studying protein synthesis and dynamics in various biological systems (Buhr et al., 2015).

Safety And Hazards

Puromycin is toxic to both prokaryotic and eukaryotic cells, resulting in significant cell death at appropriate doses . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide
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InChI

InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RXWNCPJZOCPEPQ-NVWDDTSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O
Source PubChem
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Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O5
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

58-58-2 (di-hydrochloride)
Record name Puromycin [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8036788
Record name Puromycin
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Molecular Weight

471.5 g/mol
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Physical Description

Puromycin dihydrochloride is a white powder. (NTP, 1992)
Record name PUROMYCIN DIHYDROCHLORIDE
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Solubility

Soluble (NTP, 1992), 50mg/ml
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Product Name

Puromycin

CAS RN

58-58-2, 53-79-2
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Record name (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride
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Melting Point

168°C-182°C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193,000
Citations
R Aviner - Computational and Structural Biotechnology Journal, 2020 - Elsevier
… a diverse toolbox of puromycin-based reagents with added … These reagents, as well as anti-puromycin antibodies, have … This manuscript reviews the current state of puromycin-based …
Number of citations: 112 www.sciencedirect.com
D Nathans - Proceedings of the National Academy of …, 1964 - National Acad Sciences
… puromycin and containing 90-93% of the recoverable radioactivity. Ultraviolet absorption spectra of the H'-puromycin corresponded closely withthat of puromycin… aswith puromycin. Prior …
Number of citations: 659 www.pnas.org
RR Traut, RE Monro - Journal of molecular biology, 1964 - Elsevier
… the stoicheiometric attachment of puromycin to released peptides is confirmed (work in progress). We present here a study of the puromycin-dependent release of polyphenylalanine …
Number of citations: 476 www.sciencedirect.com
G Blobel, D Sabatini - … of the National Academy of Sciences, 1971 - National Acad Sciences
Hepatic ribosomes have been dissociated into biologically active subunits as follows. Polysomes were treated at 0C with puromycin at high ionic strength. This released most of the …
Number of citations: 624 www.pnas.org
JB Flexner, LB Flexner, E Stellar - Science, 1963 - science.org
The antibiotic, puromycin, caused loss of memory of avoidance discrimination learning in mice when injected intracerebrally. Bilateral injections of puromycin involving the hippocampi …
Number of citations: 719 www.science.org
MB Yarmolinsky, GLDL Haba - Proceedings of the National …, 1959 - National Acad Sciences
… The purpose of this paper is to demonstrate that puromycin, at the low levels required for … Our experiments have been confined to a study of the effects of puromycin upon activation …
Number of citations: 904 www.pnas.org
MA DARKEN - Pharmacological reviews, 1964 - ASPET
Puromycin blocks protein synthesis in vitro and in vivo and is … synthesis is obtained with puromycin analogs that contain an … Because of this inhibition of protein synthesis, puromycin is a …
Number of citations: 144 pharmrev.aspetjournals.org
J Liu, Y Xu, D Stoleru, A Salic - Proceedings of the National …, 2012 - National Acad Sciences
Synthesis of many proteins is tightly controlled at the level of translation, and plays an essential role in fundamental processes such as cell growth and proliferation, signaling, …
Number of citations: 379 www.pnas.org
DB Constam, AR Tobler, A Rensing-Ehl… - Journal of Biological …, 1995 - ASBMB
… cDNA encoding the puromycin-sensitive aminopeptidase (… Furthermore, puromycin and bestatin both arrested the cell … that the induction of apoptosis by puromycin was not attributable to …
Number of citations: 235 www.jbc.org
D Nathans - Mechanism of Action, 1967 - Springer
… Compared with many other antibiotics, puromycin has an … As will become evident in later sections of this review, puromycin is a … , protein synthesis, puromycin terminates the growth of …
Number of citations: 52 link.springer.com

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